2-(4-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorophenoxy group: This step may involve nucleophilic substitution reactions.
Coupling of the methoxyphenyl group: This can be done using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(4-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
- 2-(4-bromophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
- 2-(4-iodophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
Uniqueness
The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from its analogs with different halogen substituents.
Properties
Molecular Formula |
C23H18FN3O4 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18FN3O4/c1-29-19-10-4-15(5-11-19)22-26-23(31-27-22)16-2-8-18(9-3-16)25-21(28)14-30-20-12-6-17(24)7-13-20/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
HHYRFZFIFYTSOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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